

N-Nitroso Nipecotic Acid-d4 structure elucidation

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Compound of Interest

Compound Name:	<i>N-Nitroso Nipecotic Acid-d4</i> (Major)
CAS No.:	1329834-25-4
Cat. No.:	B589103

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Technical Guide: Structure Elucidation of N-Nitroso Nipecotic Acid-d4

Executive Summary & Regulatory Context

N-Nitroso Nipecotic Acid (N-NNA) represents a critical impurity within the "Cohort of Concern" (CoC) as defined by FDA and EMA regulatory frameworks (ICH M7). As a nitrosamine derivative of nipecotic acid (a GABA uptake inhibitor pharmacophore found in drugs like tiagabine), its accurate identification and quantification are mandatory for pharmaceutical safety.

N-Nitroso Nipecotic Acid-d4 (N-NNA-d4) serves as the stable isotope-labeled internal standard (SIL-IS) required for trace-level quantification via LC-MS/MS. However, before it can be used as a reference standard, its structure must be unequivocally elucidated to ensure:

- **Isotopic Purity:** Confirmation of the deuterium incorporation (d0 contribution < 0.5%).
- **Regiochemistry:** Verification that nitrosation occurred at the secondary amine (N1 position) and not the carboxylic acid (forming a mixed anhydride).

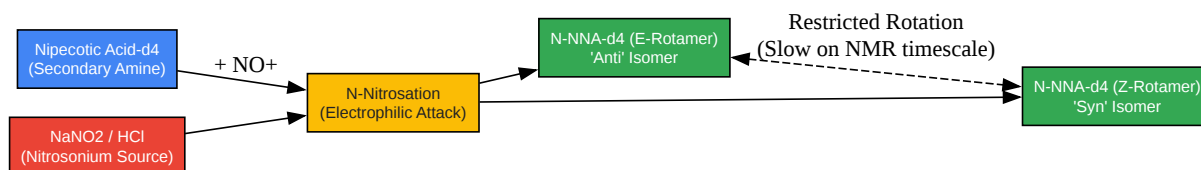
- Rotameric Behavior: Understanding the E/Z isomerism inherent to the N-N=O bond, which complicates chromatography and NMR.

Chemical Identity & Synthetic Pathway

The structural elucidation begins with the synthesis logic. N-NNA-d4 is synthesized via the nitrosation of Nipecotic Acid-d4 (typically labeled at the piperidine ring carbons, e.g., 2,2,6,6-d4 or 4,4,5,5-d4, depending on the precursor).

Reaction Logic: The secondary amine of the piperidine ring attacks the nitrosonium ion (), generated in situ from sodium nitrite in acidic media.

DOT Diagram 1: Synthesis & Rotameric Equilibrium The following diagram illustrates the synthesis and the restricted rotation around the N-N bond that creates distinct syn (Z) and anti (E) rotamers.



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Caption: Synthesis of N-NNA-d4 via nitrosation, leading to an equilibrium of E/Z rotamers due to partial double-bond character.

Mass Spectrometry Elucidation (HRMS & MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides the first pillar of evidence. The presence of the nitroso group and the deuterium label alters the fragmentation pattern distinctively compared to the native nipecotic acid.

Exact Mass & Isotopic Pattern

- Target Formula:

- Ionization: ESI Positive Mode
- Key Observation: A mass shift of exactly +4.0251 Da relative to the unlabeled N-NNA standard ().

Diagnostic Fragmentation (MS/MS)

Nitrosamines exhibit a "signature" fragmentation pathway: the loss of the radical nitric oxide () or the loss of the hydroxyl radical ().^[1]

Fragment Ion	Mechanism	Theoretical m/z (d4)	Diagnostic Value
Precursor	Protonated Molecular Ion	163.10	Confirms d4 incorporation.
	Homolytic cleavage of N-N bond	133.10	Primary confirmation of N-nitroso moiety.
	McLafferty-type rearrangement	146.10	Secondary confirmation (common in cyclic nitrosamines).
	Dehydration (Carboxyl group)	145.09	Confirms carboxylic acid integrity.

Critical Protocol Note: In-source fragmentation can artificially generate the peak in the MS1 scan. Source temperature must be optimized () to prevent premature degradation during elucidation.

NMR Spectroscopy: The Rotamer Challenge

NMR is the definitive tool for structural confirmation, but N-NNA-d4 presents a unique challenge: Rotameric Splitting. The N-N=O bond has partial double-bond character, creating a rotational barrier (~23 kcal/mol). This results in two distinct sets of signals in the NMR spectrum at room temperature.

1H NMR Interpretation (d4-labeled)

Assuming a 2,2,6,6-d4 labeling pattern (common for piperidine rings), the spectrum is simplified compared to the unlabeled analog.

- **Missing Signals:** The protons at the -positions (C2 and C6) adjacent to the nitrogen are replaced by deuterium. These signals (usually broad multiplets at 3.5–4.5 ppm) will be absent or reduced to small residual peaks.
- **Rotamer Evidence:** The remaining protons (C3, C4, C5) will appear as doubled signals (e.g., two sets of multiplets for the C3 methine proton).
- **Integration Ratio:** The ratio of the two rotamer sets (typically 60:40 to 80:20) confirms the N-nitroso functionality. If the sample were just the amine salt, only one set of signals would exist.

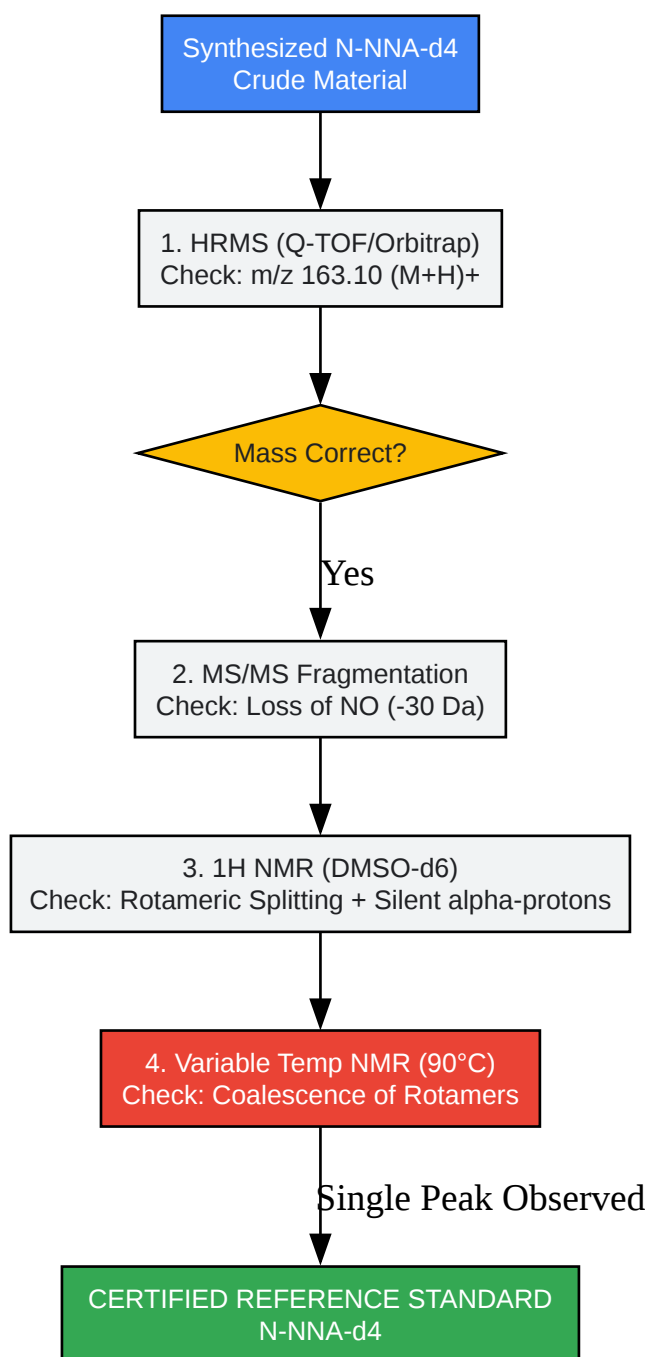
13C NMR & Deuterium Coupling

- **-Carbon Shifts:** The C2 and C6 carbons will appear as quintets (due to coupling with two deuterium atoms, , splitting is) rather than sharp singlets.
- **Chemical Shift Anisotropy:** The nitroso group exerts a strong shielding/deshielding effect. The -carbons in the syn vs. anti rotamer will have significantly different chemical shifts (ppm).

Analytical Workflow & Validation Protocol

To guarantee the identity of the standard, the following self-validating workflow is required.

DOT Diagram 2: Elucidation Workflow



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Caption: Step-by-step validation protocol. VT-NMR (Step 4) is the "Kill Step" to prove rotamerism vs. impurities.

Detailed Protocol for Step 4 (VT-NMR Validation):

- Preparation: Dissolve 10 mg of N-NNA-d4 in DMSO-d6.
- Acquisition (25°C): Record 1H NMR. Observe two sets of signals.
- Heating: Gradually heat the probe to 90°C (363 K).
- Observation: As thermal energy overcomes the rotational barrier of the N-N bond, the two sets of signals must broaden and eventually coalesce into a single, sharp average set.
- Conclusion: If signals coalesce, the duality is due to rotamers (confirming N-nitroso). If signals remain distinct, the sample contains a structural impurity (e.g., regioisomer).

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